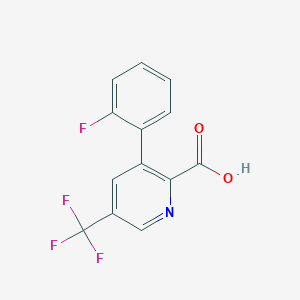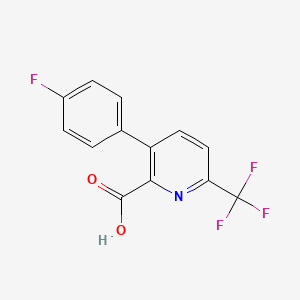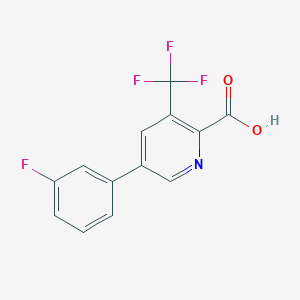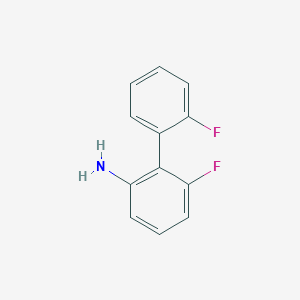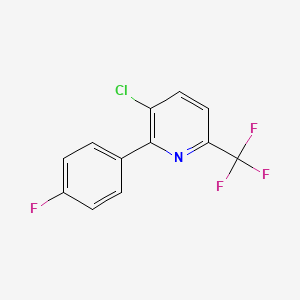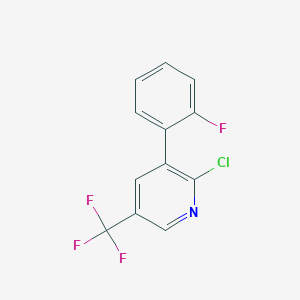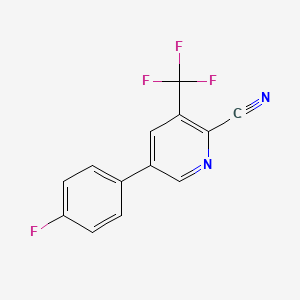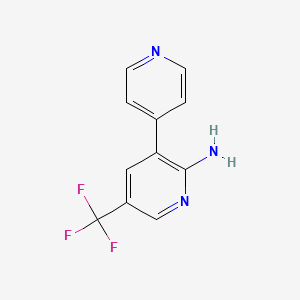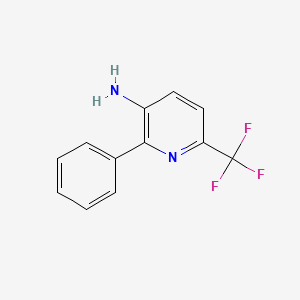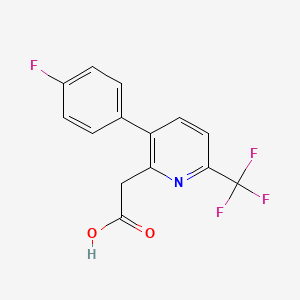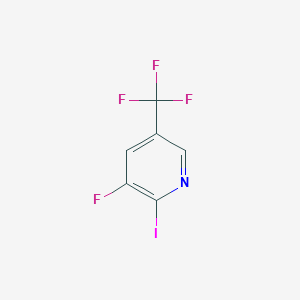
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It is also used as an advanced chemical intermediate .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are synthesized and applied as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with fluorine, iodine, and trifluoromethyl substituents .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the properties of TFMP derivatives .Aplicaciones Científicas De Investigación
1. Inhibition of DYRK1A Kinase for Down Syndrome Cognitive Rescue
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine derivatives (fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles - F-DANDYs) have demonstrated potent inhibitory activities against DYRK1A kinase. Overexpression of DYRK1A kinase is associated with cognitive deficiencies in Down syndrome (DS). One specific compound, 5a, has shown significant cognitive rescuing effects in a DS mouse model, indicating the potential of these derivatives in combatting memory and learning deficiencies associated with DS (Neumann et al., 2018).
2. PSMA-Based PET Imaging for Prostate Cancer
2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, known as [18F]DCFPyL, is a derivative of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine utilized as a PSMA-based PET imaging agent for prostate cancer. Its high binding affinity for prostate-specific membrane antigen (PSMA), prevalent in prostate cancer epithelia and most solid tumor neovasculature, highlights its potential in targeted cancer diagnostics and therapy monitoring (Chen et al., 2011).
3. Radioiodinated Analogs for Diagnostic Imaging
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine derivatives, specifically radioiodinated analogs like 3'-fluoro-5-[(131)I]iodo-2'-deoxyuridine ([(131)I]FLIdU), have been studied for their potential in diagnostic imaging and therapeutic applications. Though these compounds demonstrated moderate accumulation in proliferating tissues, their rapid deiodination suggested limited promise as standalone compounds for diagnostic imaging or therapeutic applications (Vogg et al., 2007).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3-fluoro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWDDERPEGWGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




